molecular formula C₄₈H₇₀N₁₀O₇ B550050 Naja mossambica mossambica alpha-neurotoxin I CAS No. 115722-23-1

Naja mossambica mossambica alpha-neurotoxin I

Cat. No.: B550050
CAS No.: 115722-23-1
M. Wt: 899.1 g/mol
InChI Key: IVORLIHJCUSAQL-USNVFINLSA-N
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Description

Naja mossambica mossambica alpha-neurotoxin I is a potent neurotoxin derived from the venom of the Mozambique spitting cobra (Naja mossambica mossambica). This compound is part of a family of alpha-neurotoxins known for their ability to bind to nicotinic acetylcholine receptors at the neuromuscular junction, leading to paralysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naja mossambica mossambica alpha-neurotoxin I involves complex peptide synthesis techniques. Typically, solid-phase peptide synthesis (SPPS) is employed, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, often facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound is not common due to the complexity and cost of synthesis. recombinant DNA technology can be used to produce the toxin in bacterial or yeast expression systems. This method involves inserting the gene encoding the neurotoxin into an expression vector, which is then introduced into the host organism. The host cells produce the neurotoxin, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Naja mossambica mossambica alpha-neurotoxin I primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include DIC, HOBt, and trifluoroacetic acid (TFA) for deprotection steps. The synthesis is carried out under controlled conditions to ensure the correct folding and disulfide bond formation, which are crucial for the biological activity of the neurotoxin .

Major Products Formed

The major product formed from the synthesis of this compound is the fully folded and biologically active peptide. Any misfolded or truncated peptides are typically removed during the purification process .

Scientific Research Applications

Naja mossambica mossambica alpha-neurotoxin I has several scientific research applications:

    Neuroscience Research: It is used to study the function of nicotinic acetylcholine receptors and the mechanisms of synaptic transmission.

    Drug Development: The neurotoxin serves as a lead compound for developing drugs targeting nicotinic acetylcholine receptors, which are implicated in various neurological disorders.

    Toxinology: Research on this neurotoxin helps in understanding the diversity and evolution of snake venoms.

    Medical Research: It is used in the development of antivenoms and in studying the pathophysiology of snakebite envenomation

Mechanism of Action

Naja mossambica mossambica alpha-neurotoxin I exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding blocks the action of acetylcholine, a neurotransmitter responsible for muscle contraction, leading to paralysis. The neurotoxin specifically targets the alpha subunits of the receptor, preventing the opening of the ion channel and subsequent depolarization of the muscle cell membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naja mossambica mossambica alpha-neurotoxin I is unique due to its specific binding affinity to the nicotinic acetylcholine receptors and its structural conformation, which contributes to its potent neurotoxic effects. Its study has provided valuable insights into the structure-function relationships of neurotoxins and their interactions with ion channels .

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H70N10O7/c1-5-30(4)41(56-43(60)34(50)25-29(2)3)48(65)58-24-14-21-40(58)47(64)57-23-13-20-39(57)46(63)55-37(26-31-15-7-6-8-16-31)44(61)54-38(27-32-28-52-35-18-10-9-17-33(32)35)45(62)53-36(42(51)59)19-11-12-22-49/h6-10,15-18,28-30,34,36-41,52H,5,11-14,19-27,49-50H2,1-4H3,(H2,51,59)(H,53,62)(H,54,61)(H,55,63)(H,56,60)/t30-,34-,36-,37-,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVORLIHJCUSAQL-USNVFINLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H70N10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151175
Record name Naja mossambica mossambica alpha-neurotoxin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

899.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115722-23-1
Record name Naja mossambica mossambica alpha-neurotoxin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115722231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naja mossambica mossambica alpha-neurotoxin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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